

S-Methylisothiourea Hemisulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *S*-Methylisothiourea hemisulfate

Cat. No.: B046585

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and biological activity of **S-Methylisothiourea hemisulfate**. It includes detailed experimental protocols and data presented for practical application in a research and development setting.

Core Chemical Properties and Structure

S-Methylisothiourea hemisulfate, commonly referred to as SMT, is a well-characterized small molecule primarily known for its potent inhibition of nitric oxide synthase (NOS) enzymes.^[1] It is structurally analogous to L-arginine, the natural substrate for NOS.^[1] The compound is typically a white to off-white crystalline solid, soluble in water and polar organic solvents.^[2]

Physicochemical and Structural Data

The fundamental physicochemical and crystallographic data for **S-Methylisothiourea hemisulfate** are summarized below.

Property	Value	Reference(s)
IUPAC Name	[amino(methylsulfanyl)methylidene]azanium;sulfate	[3]
Synonyms	SMT, SMIT, 2-Methyl-2-thiopseudourea hemisulfate salt	[4][5][6]
CAS Number	867-44-7	[4]
Molecular Formula	(C ₂ H ₆ N ₂ S) ₂ · H ₂ SO ₄	[4]
Molecular Weight	278.4 g/mol	[3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	240-241 °C (with decomposition)	[7][8]
Solubility	Soluble in water. Soluble in PBS (pH 7.2) at 14 mg/mL.	[2][4]
SMILES	CSC(=[NH2+])N.CSC(=[NH2+])N.[O-]S(=O)(=O)[O-]	[3]
InChI Key	BZZXQZOBIAUXLHZ-UHFFFAOYSA-N	[3]

Crystallographic Data

The crystal structure of bis(S-methylthiuronium) sulfate has been determined, providing precise insights into its solid-state conformation.

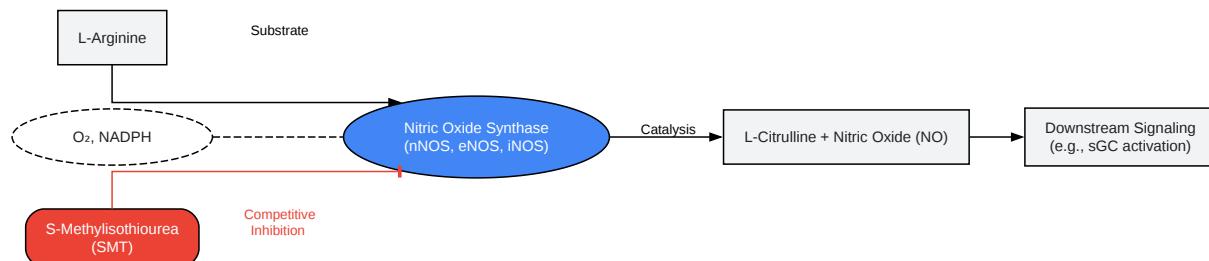
Parameter	Value	Reference(s)
Crystal System	Orthorhombic	[3]
Space Group	P b c n	[3]
Unit Cell Dimensions	$a = 11.3250 \text{ \AA}$ $b = 8.3903 \text{ \AA}$ $c = 12.6041 \text{ \AA}$ $\alpha = 90^\circ$ $\beta = 90^\circ$ $\gamma = 90^\circ$	[3]

Predicted Spectroscopic Data

While raw spectral data requires access to specialized databases, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are essential for structural verification.

Spectroscopy	Predicted Signals
¹ H NMR	A sharp singlet for the S-methyl ($S-\text{CH}_3$) protons. A broad singlet corresponding to the amine ($-\text{NH}_2$ and $=\text{NH}$) protons, which may be exchangeable with D_2O .
¹³ C NMR	Two distinct signals are expected: one for the S-methyl carbon ($S-\text{CH}_3$) at the higher field (lower ppm) and one for the central carbon of the isothiourea group ($\text{C}=\text{N}$) at the lower field (higher ppm).
IR (Infrared)	Strong, broad absorptions in the $3100\text{-}3400 \text{ cm}^{-1}$ region corresponding to N-H stretching of the amine groups. A strong absorption band around $1640\text{-}1680 \text{ cm}^{-1}$ due to the $\text{C}=\text{N}$ stretching vibration. Absorptions in the $1100\text{-}1300 \text{ cm}^{-1}$ region from the sulfate counter-ion ($\text{S}=\text{O}$ stretch).

Biological Activity: Nitric Oxide Synthase Inhibition


S-Methylisothiourea hemisulfate is a potent, competitive inhibitor of all three major isoforms of nitric oxide synthase (NOS): inducible (iNOS), endothelial (eNOS), and neuronal (nNOS).^[4] ^[9] It acts by competing with the natural substrate, L-arginine, at the enzyme's active site.^[9] Some studies suggest it is a relatively selective inhibitor of iNOS activity.^[9]

Potency

Target Enzyme	K _i (inhibition constant)	Reference(s)
Human iNOS	120 nM	[4][8]
Human eNOS	200 nM	[4][8]
Human nNOS	160 nM	[4][8]

Mechanism of Action: Signaling Pathway

The diagram below illustrates the canonical nitric oxide synthesis pathway and the inhibitory action of **S-Methylisothiourea hemisulfate**.

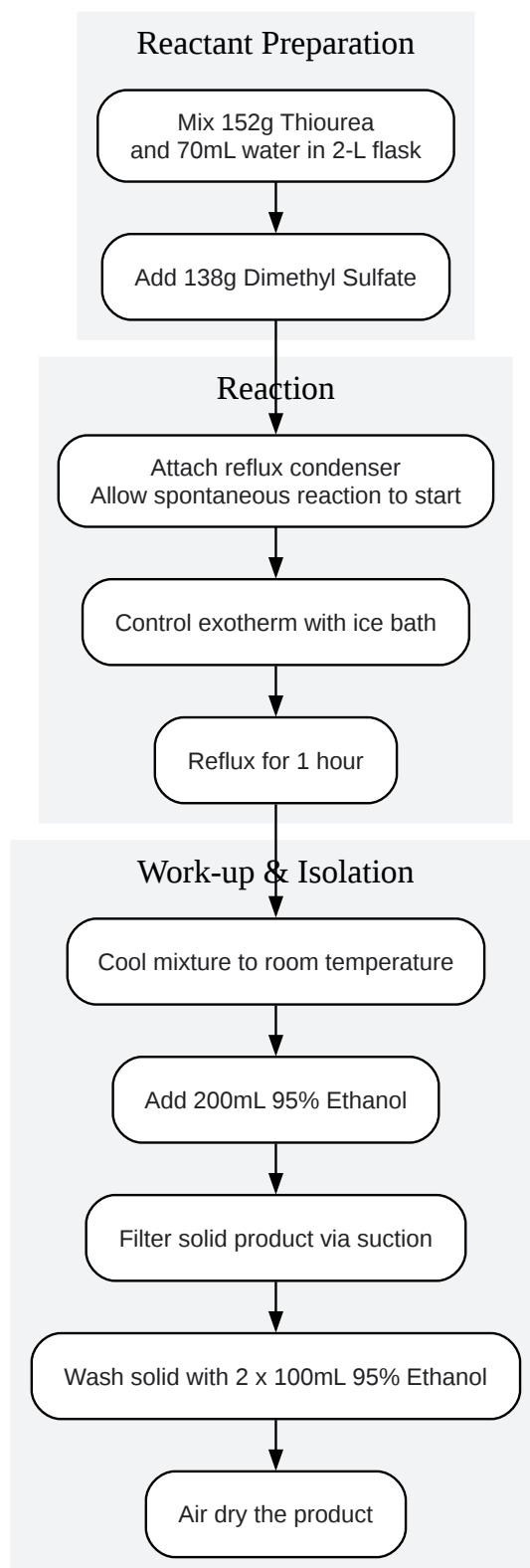
[Click to download full resolution via product page](#)

Caption: Inhibition of Nitric Oxide Synthase by SMT.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **S-Methylisothiourea hemisulfate** and a common assay for evaluating its inhibitory activity.

Synthesis via Methylation of Thiourea


This protocol is adapted from a well-established procedure in Organic Syntheses.[1] It involves the direct methylation of thiourea using dimethyl sulfate.

Warning: Dimethyl sulfate is highly toxic and carcinogenic. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An ammonia solution should be kept nearby as a specific antidote for dimethyl sulfate exposure.[1]

Materials:

- Thiourea, finely divided (152 g, 2.0 moles)
- Dimethyl sulfate (138 g, 1.1 moles)
- Deionized water (70 mL)
- 95% Ethanol
- 2-L round-bottomed flask
- Reflux condenser with a trap
- Stirring apparatus
- Heating mantle
- Ice water bath
- Buchner funnel and filter flask

Workflow Diagram:

[Click to download full resolution via product page](#)**Caption:** Synthesis workflow for **S-Methylisothiourea hemisulfate**.

Procedure:

- In a 2-L round-bottomed flask, mix finely divided thiourea (152 g) and water (70 mL).
- To this mixture, add dimethyl sulfate (138 g). Immediately attach a reflux condenser fitted with a trap.
- The reaction may begin spontaneously. If not, gently warm the flask to initiate. The reaction is exothermic; use an ice water bath to moderate the temperature as needed to prevent loss of material through the condenser.[1]
- Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for one hour. Crystallization should occur during this time.
- Allow the mixture to cool to room temperature.
- Add 200 mL of 95% ethanol to the solidified mixture and break up the solid.
- Filter the contents using a Buchner funnel with suction.
- Wash the collected solid cake with two 100-mL portions of 95% ethanol.
- Allow the product to air dry. The expected yield is approximately 79–84%. [1]

NOS Inhibition Assay via Griess Reaction

This protocol describes a colorimetric method to determine NOS activity by quantifying nitrite (NO_2^-), a stable and oxidized product of nitric oxide (NO). The assay is based on the Griess reaction, which converts nitrite into a colored azo compound.[10] The inhibition by SMT is measured by the reduction in nitrite production.

Materials:

- Cell or tissue lysates containing NOS
- **S-Methylisothiourea hemisulfate** (inhibitor)
- L-Arginine (substrate)

- NADPH and other necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)
- NOS assay buffer (e.g., HEPES buffer, pH 7.4)
- Griess Reagent A: Sulfanilamide in an acidic solution
- Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water
- Sodium nitrite (for standard curve)
- 96-well microplate
- Microplate reader (540 nm)

Procedure:

- Prepare Nitrite Standards: Create a standard curve by preparing serial dilutions of sodium nitrite (e.g., 0-100 μ M) in the assay buffer.
- Prepare Reactions: In a 96-well plate, set up the following reactions in triplicate:
 - Control Wells: Assay buffer, NOS-containing lysate, L-arginine, and cofactors.
 - Inhibitor Wells: Assay buffer, NOS-containing lysate, L-arginine, cofactors, and varying concentrations of **S-Methylisothiourea hemisulfate**.
 - Blank Wells: Assay buffer, L-arginine, and cofactors (no lysate).
- Initiate Reaction: Add the substrate (L-arginine) or the enzyme lysate to initiate the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Develop Color:
 - Add Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.
 - Add Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

- Measure Absorbance: Read the absorbance of the plate at 540 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other readings.
 - Plot the standard curve of absorbance versus nitrite concentration.
 - Use the standard curve to determine the concentration of nitrite produced in the control and inhibitor wells.
 - Calculate the percent inhibition for each concentration of SMT and determine the IC_{50} or K_i value.

Safety and Handling

S-Methylisothiourea hemisulfate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11]

- Handling: Use in a well-ventilated area. Avoid creating dust. Do not get in eyes, on skin, or on clothing.[5]
- PPE: Wear protective gloves, safety glasses, and a lab coat. Use a dust mask (e.g., N95) if handling large quantities.[7]
- Storage: Store in a tightly closed container in a cool, dry place.[12]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. S-methyl isothiourea hemisulfate | C4H14N4O4S3 | CID 6604939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protocol Griess Test [protocols.io]
- 5. S-Methylisothiourea 98 867-44-7 [sigmaaldrich.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. caymanchem.com [caymanchem.com]
- 8. bocsci.com [bocsci.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The role of S-methylisothiourea hemisulfate as inducible nitric oxide synthase inhibitor against kidney iron deposition in iron overload rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102633701A - Synthesis method of S-methyl isothiourea salt - Google Patents [patents.google.com]
- To cite this document: BenchChem. [S-Methylisothiourea Hemisulfate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046585#s-methylisothiourea-hemisulfate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com